Biotin-PEG3-Azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG3-Azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages with alkyne-containing molecules. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Azide is typically synthesized through a multi-step process involving the conjugation of biotin with a PEG spacer and the subsequent introduction of an azide group. The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacer through an amide bond formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated synthesis platforms. These platforms ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they do not interfere with biological processes .

Common Reagents and Conditions

CuAAC Reaction: This reaction requires a copper catalyst, typically copper(I) sulfate, and a reducing agent like sodium ascorbate.

SPAAC Reaction: This reaction does not require a copper catalyst and is performed using cyclooctyne derivatives.

Major Products

The major product of these reactions is a stable triazole linkage between this compound and the alkyne-containing molecule. This linkage is highly stable and resistant to hydrolysis, making it ideal for various bioconjugation applications .

科学的研究の応用

Key Applications

-

Biotinylation of Biomolecules

- Biotin-PEG3-Azide is primarily used for biotinylating proteins, nucleic acids, and other biomolecules. The azide group allows for efficient conjugation through click chemistry, particularly with alkyne-containing compounds.

- This biotinylation enables subsequent binding to avidin or streptavidin for purification and detection in assays such as ELISA and Western blotting .

- Click Chemistry

- Nanotechnology

- Cell Culture Studies

- Protein Tagging

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biotinylation | Labeling proteins/nucleic acids via click chemistry | High specificity; facilitates detection |

| Nanotechnology | Functionalization of nanoparticles | Enhances drug delivery; improves targeting |

| Cell Culture | Use in experiments involving live cells | Supports biological activity; enhances solubility |

| Protein Tagging | Non-enzymatic tagging for interaction studies | Enables detailed analysis of protein dynamics |

Study 1: Protein Interaction Analysis

In a study published by BPS Bioscience, researchers utilized this compound to biotinylate a series of proteins involved in cellular signaling pathways. The labeled proteins were then purified using streptavidin-coated beads, allowing for detailed analysis of protein-protein interactions through mass spectrometry. This approach demonstrated the compound's effectiveness in elucidating complex biological networks .

Study 2: Development of Targeted Drug Delivery Systems

Another research effort focused on using this compound to functionalize liposomes for targeted drug delivery. By attaching biotin to the liposomal surface, researchers were able to enhance the specificity of drug delivery to cells expressing streptavidin-binding sites. This study highlighted the potential of this compound in improving therapeutic efficacy while minimizing off-target effects .

作用機序

Biotin-PEG3-Azide exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules. The azide group reacts with the alkyne group in the presence of a copper catalyst (CuAAC) or through strain-promoted cycloaddition (SPAAC), resulting in a triazole linkage. This linkage is highly stable and does not interfere with biological processes, making it suitable for various bioconjugation applications .

類似化合物との比較

Biotin-PEG3-Azide is unique due to its combination of biotin, PEG spacer, and azide group, which provides enhanced solubility and stability. Similar compounds include:

Biotin-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used for similar click chemistry applications.

Biotin-PEG3-Alkyne: Similar to this compound but with an alkyne group, used in CuAAC reactions.

Biotin-PEG5-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.

These compounds share similar applications but differ in their specific functional groups and spacer lengths, which can affect their solubility, reactivity, and suitability for different applications.

生物活性

Biotin-PEG3-Azide is a versatile biotinylation reagent that plays a significant role in biochemical research, particularly in the labeling and detection of biomolecules. This compound is characterized by its ability to facilitate bioorthogonal reactions, enabling researchers to study complex biological systems without interfering with native biological processes. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, applications in research, and relevant case studies.

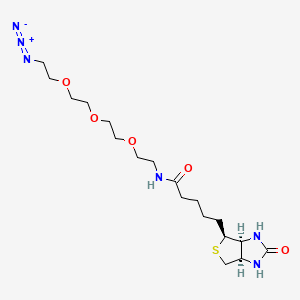

- Chemical Name : (3aS,4S,6aR)-N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

- Molecular Formula : C18H32N6O5S

- Molecular Weight : 444.55 g/mol

- CAS Number : 875770-34-6

- Purity : ≥95%

- Solubility : Soluble in DMSO and DMF

- Appearance : White to grey amorphous solid

This compound serves primarily as a biotinylation reagent for labeling alkyne-containing biomolecules through two main mechanisms:

- Copper(I)-catalyzed Azide-Alkyne Click Chemistry (CuAAC) : This method involves the reaction between the azide group of this compound and terminal alkynes in the presence of a copper catalyst. This reaction is highly selective and efficient, allowing for precise labeling of biomolecules.

- Copper-free Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) : This alternative mechanism utilizes cyclooctyne derivatives to facilitate the reaction without the need for copper, making it suitable for sensitive biological environments where copper may be detrimental.

Applications in Research

This compound has been employed in various applications within biochemical research:

- Labeling Biomolecules : It is widely used to label proteins, nucleic acids, and other biomolecules for detection and isolation purposes.

- Affinity Purification : The biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins from complex mixtures.

- Proteomics : It has been utilized in shotgun proteomics to identify protein adducts and study post-translational modifications.

Kinetic Analysis of Bioorthogonal Reactions

A study conducted by Tipping et al. analyzed the kinetics of the CuAAC reaction between EdU (a nucleoside analog) and this compound. The reaction was monitored using infrared spectroscopy, revealing significant insights into the reaction dynamics under varying conditions. Key findings included:

| Parameter | Value |

|---|---|

| [EdU] | 450 mM |

| [this compound] | 450 mM |

| [CuSO4] | 10 mM |

| Reaction Time | 0 - 40 min |

| Observed Rate Constant kobs | Varies with [Cu] concentration |

The results indicated that increasing copper concentrations significantly enhanced the reaction rate, demonstrating the importance of optimizing conditions for effective labeling .

Isolation of Protein Adducts

In another study focusing on the isolation of protein adducts formed by reactive electrophiles, this compound was used to capture alkynyl HNE (4-hydroxynonenal) protein adducts. The captured proteins were subsequently analyzed using mass spectrometry, allowing for the identification of specific nucleophilic sites modified by electrophiles. This approach highlighted this compound's utility in studying protein modifications resulting from oxidative stress .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。